molecular formula C10H15BrClNO2 B6219630 [(4-bromo-3,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2751621-38-0

[(4-bromo-3,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No. B6219630
CAS RN: 2751621-38-0
M. Wt: 296.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-bromo-3,5-dimethoxyphenyl)methylamine hydrochloride” is related to 4-Bromo-3,5-dimethoxyamphetamine, a lesser-known psychedelic drug and a substituted amphetamine . It was first synthesized by Alexander Shulgin . The dosage range is listed as 4–10 mg and the duration is listed as 8–12 hours . It produces analgesia, numbness, and reduction of physical feeling .


Synthesis Analysis

The synthesis of related compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of the related compound 4-Bromo-3,5-dimethoxyamphetamine includes a bromine atom attached to the fourth carbon of the phenyl ring, and two methoxy (-OCH3) groups attached to the third and fifth carbons . The IUPAC name is 1-(4-Bromo-3,5-dimethoxyphenyl)propan-2-amine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include protodeboronation of alkyl boronic esters and a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The related compound 4-Bromo-3,5-dimethoxyamphetamine has a molar mass of 275.166 g·mol−1 . The chemical formula is C11H17BrNO2 .

Mechanism of Action

The mechanism of action of the related compound 4-Bromo-3,5-dimethoxyamphetamine is through its agonistic properties at the 5-HT2A receptor . It is a 5-HT2A, 5-HT2B, and 5-HT2C receptor agonist or partial agonist .

Safety and Hazards

Very little data exists about the pharmacological properties, metabolism, and toxicity of the related compound 4-Bromo-3,5-dimethoxyamphetamine . High doses may cause serious vasoconstriction of the extremities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(4-bromo-3,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride involves the reaction of 4-bromo-3,5-dimethoxybenzaldehyde with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4-bromo-3,5-dimethoxybenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-3,5-dimethoxybenzaldehyde is reacted with excess methylamine in ethanol to form [(4-bromo-3,5-dimethoxyphenyl)methyl]amine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The amine is quaternized with hydrochloric acid to form [(4-bromo-3,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride." ] }

CAS RN

2751621-38-0

Molecular Formula

C10H15BrClNO2

Molecular Weight

296.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.